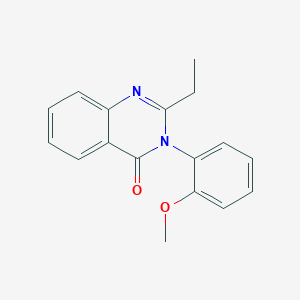acetate](/img/structure/B11997171.png)
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl [(tert-butoxycarbonyl)amino](phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate is a complex organic compound with the molecular formula C37H35NO8 and a molecular weight of 621.693 g/mol . This compound is part of the chromen family, known for its diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate typically involves multiple steps, including the formation of the chromen core and subsequent functionalization. One common method involves the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions to form the chromen core . The tert-butoxycarbonyl (Boc) group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, DMSO
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate involves its interaction with various molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with biological targets more effectively . The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar chromen core but different functional groups.
4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate: Similar structure with additional Boc-protected groups.
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-D-phenylalaninate: Similar chromen core with different protecting groups.
Uniqueness
The uniqueness of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C29H27NO7 |
|---|---|
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
(2-methyl-4-oxo-3-phenoxychromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
InChI |
InChI=1S/C29H27NO7/c1-18-26(35-20-13-9-6-10-14-20)25(31)22-16-15-21(17-23(22)34-18)36-27(32)24(19-11-7-5-8-12-19)30-28(33)37-29(2,3)4/h5-17,24H,1-4H3,(H,30,33) |
InChI-Schlüssel |
TZRMPRJEDPSOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-](/img/structure/B11997114.png)

![3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997141.png)

![4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11997157.png)
![6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B11997160.png)
![2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11997173.png)

![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)




